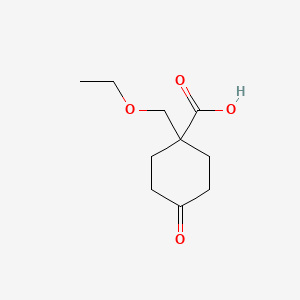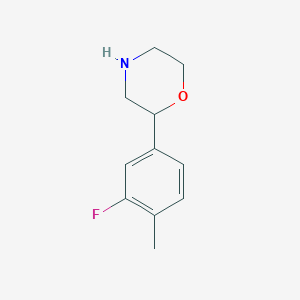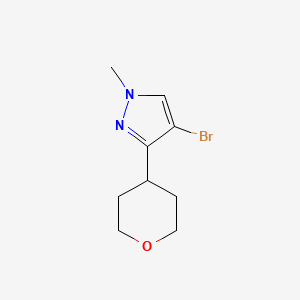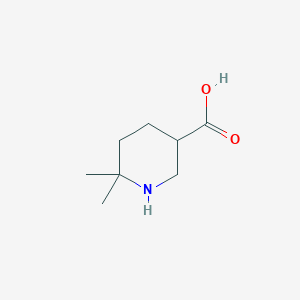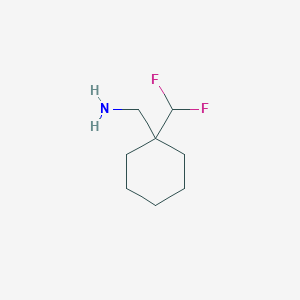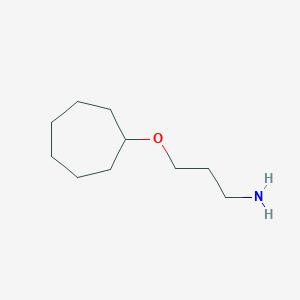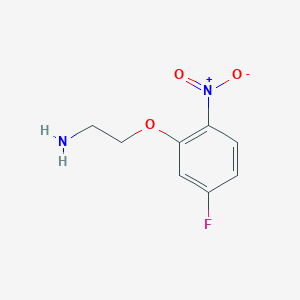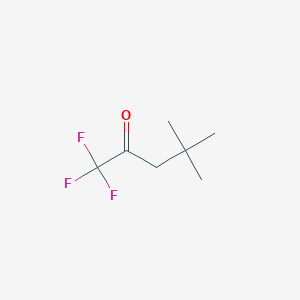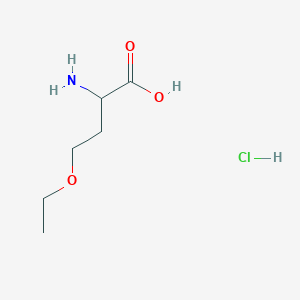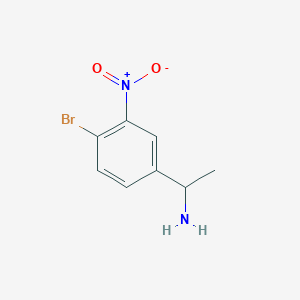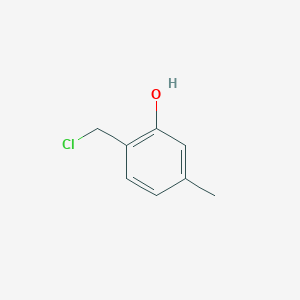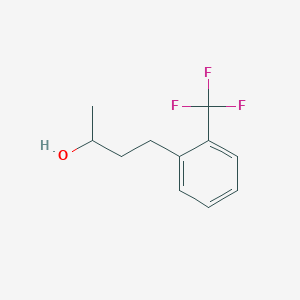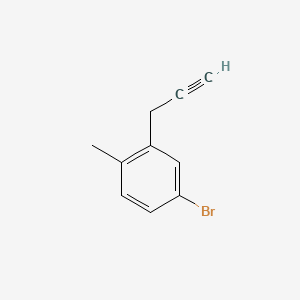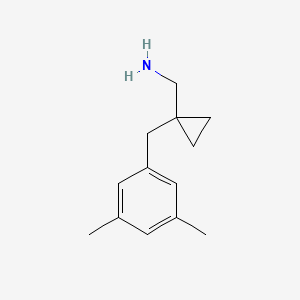
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 3,5-dimethylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.
Attachment of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the cyclopropylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide rigidity to the molecule, influencing its binding affinity and specificity. The 3,5-dimethylbenzyl group can interact with hydrophobic pockets in the target, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanamine: A simpler analog without the 3,5-dimethylbenzyl group.
Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.
Uniqueness:
Structural Features: The combination of the cyclopropyl and 3,5-dimethylbenzyl groups provides unique structural features that can influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7H,3-4,8-9,14H2,1-2H3 |
InChI-Schlüssel |
VXGPJRITFFGIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CC2(CC2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


